N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide
Description
N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide is an imidazole carboxamide derivative with a 2,4,5-trichlorophenoxy (2,4,5-TCP) substituent. While structurally similar to the widely studied fungicide prochloraz (2,4,6-trichlorophenoxy variant), this compound differs in the substitution pattern on the phenoxy ring. Limited data are available on its biological activity or applications, as it is primarily documented as a synthetic intermediate . Its molecular formula is C₁₅H₁₆Cl₃N₃O₂, with a molecular weight of 376.67 g/mol.
Properties
Molecular Formula |
C15H16Cl3N3O2 |
|---|---|
Molecular Weight |
376.7 g/mol |
IUPAC Name |
N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]imidazole-1-carboxamide |
InChI |
InChI=1S/C15H16Cl3N3O2/c1-2-4-20(15(22)21-5-3-19-10-21)6-7-23-14-9-12(17)11(16)8-13(14)18/h3,5,8-10H,2,4,6-7H2,1H3 |
InChI Key |
VZFIOMUAUTUIOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCOC1=CC(=C(C=C1Cl)Cl)Cl)C(=O)N2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
The synthesis of N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide typically follows multi-step organic synthesis routes involving halogenated phenols, alkylating agents, amines, and imidazole derivatives. Although the exact positional isomer with 2,4,5-trichlorophenoxy substitution differs slightly from the more commonly reported 2,4,6-trichlorophenoxy analog (prochloraz), the preparation methodologies are closely related and can be adapted accordingly.
Key Synthetic Intermediates and Reagents
- 2,4,5-Trichlorophenol or its sodium salt (phenolate)
- 1,2-Dibromoethane (glycol dibromide) as an alkylating agent
- N-propylamine as the amine source
- Imidazole as the heterocyclic moiety precursor
- Trichloromethyl carbonate as a carbamoylating reagent
- Triethylamine as a base and catalyst
Stepwise Synthetic Route
The preparation involves three major steps:
Step 1: Synthesis of 1-bromo-2-(2,4,5-trichlorophenoxy)ethane (Intermediate I)
- The sodium salt of 2,4,5-trichlorophenol reacts with 1,2-dibromoethane under reflux conditions (typically 5 to 15 hours) in an aqueous or mixed solvent system.
- The reaction proceeds via nucleophilic substitution, where the phenolate attacks the dibromoethane, displacing a bromide to form the ether intermediate.
- The reaction is monitored until the aqueous phase clears and pH reaches neutral (pH=7), indicating completion.
- The intermediate is isolated by solvent extraction, cooling, filtration, and recrystallization to obtain pure 1-bromo-2-(2,4,5-trichlorophenoxy)ethane with yields around 85-87% reported for analogous 2,4,6-substituted intermediates.
Step 2: Preparation of N-2-[(2,4,5-trichlorophenoxy)ethyl]propylamine Hydrobromide (Intermediate II)
- Intermediate I is reacted with n-propylamine in an ethanolic solution to substitute the bromide with the propylamine group, forming the corresponding amine hydrobromide salt.
- This step avoids complex purification such as vacuum distillation by isolating the hydrobromide salt directly as a white solid.
- The intermediate II is characterized by melting point (typically ~124-127 °C for analogs), IR, and NMR spectroscopy confirming the structure.
Step 3: Carbamoylation and Imidazole Coupling to Form Final Product
- Intermediate II is reacted with trichloromethyl carbonate in the presence of triethylamine and imidazole in chloroform solvent.
- The reaction is carried out under reflux for 4 to 8 hours with careful control of molar ratios: triethylamine to intermediate II in the range of 1.0 to 2.5:1, and trichloromethyl carbonate to intermediate II approximately 0.33 to 0.38:1.
- This step forms the carbamoyl linkage attaching the imidazole ring, yielding this compound.
- The process is a one-pot synthesis that avoids the use of phosgene, employing trichloromethyl carbonate as a greener carbamoylating agent, enhancing safety and environmental compatibility.
Comparative Data Table of Synthesis Parameters
| Step | Reactants / Reagents | Conditions | Molar Ratios | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2,4,5-Trichlorophenol sodium salt + 1,2-dibromoethane | Reflux 5-15 h, aqueous, pH ~7 | 1:1 | ~85-87 | Isolation by cooling, filtration, recrystallization |
| 2 | Intermediate I + n-propylamine | Ethanolic solution, room temp or mild heating | Excess amine | Not specified | Direct isolation as hydrobromide salt |
| 3 | Intermediate II + trichloromethyl carbonate + imidazole + triethylamine | Reflux 4-8 h, chloroform solvent | Triethylamine:Intermediate II = 1.0-2.5:1; Trichloromethyl carbonate:Intermediate II = 0.33-0.38:1 | High, optimized | One-pot, phosgene-free, green synthesis |
Research Findings and Process Optimization
- The use of trichloromethyl carbonate instead of phosgene is a significant advancement, reducing hazardous reagents and simplifying the process for industrial scale-up.
- The direct preparation of the propylamine hydrobromide salt intermediate avoids complex distillation steps, improving safety and yield.
- Reflux times and molar ratios are optimized to maximize conversion and minimize by-products.
- The reaction solvents and conditions are selected to facilitate easy isolation and purification of intermediates and final product.
- Analytical characterization by IR, NMR, HPLC, and mass spectrometry confirms the identity and purity of intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring and the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted imidazole and phenoxy derivatives.
Scientific Research Applications
N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a model compound in studies of fungicidal mechanisms and synthetic organic chemistry.
Biology: Employed in research on fungal pathogens and their resistance mechanisms.
Medicine: Investigated for potential therapeutic applications in antifungal treatments.
Industry: Utilized in the formulation of agricultural fungicides and preservatives.
Mechanism of Action
The compound exerts its fungicidal effects by inhibiting the enzyme lanosterol 14α-demethylase (CYP51A1), which is crucial for the biosynthesis of ergosterol in fungal cell membranes. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death . Additionally, it has been found to act as an antagonist of androgen and estrogen receptors and as an agonist of the aryl hydrocarbon receptor .
Comparison with Similar Compounds
Implications of Substituent Patterns
- Chlorine Position : The 2,4,6-TCP group in prochloraz optimizes fungicidal activity by balancing lipophilicity and steric effects. The 2,4,5-TCP isomer’s asymmetrical substitution may reduce target affinity or alter metabolic pathways.
- Environmental Behavior : Prochloraz’s sorption is governed by soil organic matter (KOC = 7,273–16,250) and pH . The 2,4,5-TCP variant’s behavior remains unstudied but could differ due to polarity changes.
- Toxicity Profile: Prochloraz’s metabolites, including 2,4,6-trichlorophenol, are linked to endocrine disruption . Analogous metabolites for the 2,4,5-TCP compound are hypothetical but warrant investigation.
Biological Activity
N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide, commonly known as prochloraz, is a fungicide belonging to the imidazole family. This compound has garnered significant attention due to its diverse biological activities, particularly in agricultural applications and potential health impacts. This article delves into the biological activity of prochloraz, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C15H16Cl3N3O2
- Molecular Weight : 376.665 g/mol
- CAS Registry Number : 67747-09-5
Prochloraz is characterized by its imidazole ring, which is crucial for its fungicidal activity. Its structure includes a trichlorophenoxyethyl group that enhances its efficacy against various fungal pathogens.
Prochloraz functions primarily as a fungicide by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This action disrupts cell membrane integrity and function, leading to fungal cell death. It also exhibits properties that affect hormone systems in animals, which is a growing area of concern regarding its environmental and health impacts.
Antifungal Efficacy
Prochloraz has demonstrated broad-spectrum antifungal activity against various plant pathogens. In studies assessing its efficacy:
- In vitro Studies : Prochloraz exhibited strong inhibitory effects on the growth of several fungi, including Botrytis cinerea and Fusarium spp. The minimum inhibitory concentration (MIC) values ranged from 0.1 to 10 µg/mL depending on the fungal species tested .
Hormonal Interference
Recent investigations have indicated that prochloraz may interact with thyroid hormone systems:
- In vitro Assays : Prochloraz did not significantly affect thyroid hormone-specific key events (KEs) such as iodothyronine deiodinase activities or thyroid peroxidase function in vitro .
- In vivo Studies : In rat models, prochloraz exposure resulted in increased liver enzyme activities indicative of hepatic induction but did not alter thyroid hormone levels significantly .
Study on Anti-Parasitic Activity
A study highlighted the anti-parasitic potential of imidazole derivatives, including prochloraz:
- Efficacy Against Trypanosoma congolense : Prochloraz showed moderate to strong activity against this parasite with a selectivity index indicating low cytotoxicity towards mammalian cells compared to the parasite .
| Compound | EC50 (µg/mL) | IC50 (µg/mL) | Selectivity Index |
|---|---|---|---|
| Prochloraz | 21.17 | 257 | ≥12 |
This table illustrates the promising anti-parasitic properties while maintaining safety for mammalian cells.
Environmental Impact and Regulatory Status
Prochloraz has been subject to regulatory scrutiny due to its potential endocrine-disrupting effects. It was approved for use in the EU but faced restrictions due to concerns about its long-term environmental impact and effects on non-target organisms .
Q & A
Q. What are the primary metabolic pathways of N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide in biological systems, and how can researchers track its degradation products?
The compound undergoes imidazole ring cleavage, forming urea derivatives like N-formyl-N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]urea and N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]urea, which further degrade into trichlorophenol (TCP) isomers . Researchers should use HPLC-MS/MS with isotope-labeled standards (e.g., deuterated TCP) to quantify metabolites in plant or animal tissues. For TCP isomers, GC-ECD with derivatization (e.g., acetylation) is recommended . Notably, some studies report 2,4,6-TCP as a metabolite, suggesting potential isomerization during degradation .
Q. What analytical methods are optimal for detecting this compound and its residues in environmental samples?
Electrochemiluminescence (ECL) sensors functionalized with graphitic carbon nitride nanosheets achieve detection limits of 0.02 nM for the parent compound by converting it to TCP derivatives . For field applications, immunoassays using polyclonal antibodies against TCP show cross-reactivity (78–92%) with major metabolites . Confirmatory analysis requires LC-MS/MS in multiple reaction monitoring (MRM) mode, with transitions optimized for the parent ion (m/z 377 → 196) and key fragments .
Q. How does the compound’s structure influence its fungicidal activity?
The imidazole carboxamide group binds fungal CYP51 (lanosterol 14α-demethylase), disrupting ergosterol synthesis. The 2,4,5-trichlorophenoxy moiety enhances lipophilicity (logP = 4.2), facilitating membrane penetration . Comparative studies with 2,4,6-isomers (e.g., prochloraz) show altered binding kinetics (Kd = 1.8 μM vs. 0.9 μM for 2,4,6-TCP derivatives), highlighting the importance of chlorine positioning .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in toxicity data between in vitro and in vivo studies?
Discrepancies arise from species-specific metabolic rates (e.g., 2.4-fold faster hepatic clearance in rodents vs. fish) and matrix effects in complex samples . Researchers should:
Q. How does the compound interact with mammalian endocrine receptors, and what methodologies differentiate receptor-mediated vs. metabolic disruption?
It acts as an aryl hydrocarbon receptor (AhR) agonist (EC50 = 3.2 μM in HepG2 cells) and aromatase (CYP19) inhibitor (IC50 = 0.8 μM) . To dissect mechanisms:
- Employ dual-luciferase reporter assays in AhR-transfected cells.
- Perform testosterone conversion assays in human placental microsomes with/without cofactors (NADPH) .
- Use CRISPR-edited cell lines (e.g., AhR-knockout) to isolate pathways .
Q. What strategies mitigate artifacts in environmental fate studies caused by TCP isomerization?
- Include isomer-specific controls (2,4,5- vs. 2,4,6-TCP) during extraction to monitor interconversion .
- Optimize accelerated solvent extraction (ASE) at 100°C with hexane/acetone (3:1) to minimize degradation .
- Validate results with isotope ratio mass spectrometry (IRMS) to trace chlorine isotopic signatures in TCP derivatives .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported metabolite profiles across studies?
Variations arise from differences in:
- Degradation conditions (pH, temperature): For example, 2,4,6-TCP dominates at pH > 7, while 2,4,5-TCP forms under acidic conditions .
- Analytical specificity : Cross-reactivity in immunoassays may overestimate 2,4,5-TCP in the presence of 2,4,6 isomers . Solution : Use orthogonal methods (e.g., GC×GC-TOFMS ) to resolve co-eluting peaks and confirm isomer identities .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
